molecular formula C8H8ClNO5S B2407727 4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride CAS No. 2384500-90-5

4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride

Cat. No. B2407727
CAS RN: 2384500-90-5
M. Wt: 265.66
InChI Key: GJUNPTLHMBQUNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride is a chemical compound with the molecular formula C8H8ClNO5S . It has a molecular weight of 265.67 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with a methoxy group, a methyl group, a nitro group, and a sulfonyl chloride group .

Scientific Research Applications

Synthesis of Derivatives and Intermediates

4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride has been utilized in various synthetic procedures. For instance, its derivative, 4-methoxy-3-nitrobenzenesulfonyl chloride, was used in the preparation of 3-Amino-4-hydroxybenzenesulfonamide precursors, leading to the synthesis of “Acid Alizarin Violet N” derivatives. This process involved multiple steps, including chlorosulfonation, hydrolysis, reduction, and diazotization, showcasing its versatility as a chemical intermediate (Katritzky et al., 1993).

Development of Analytical Methods

In analytical chemistry, derivatives of this compound have been employed to enhance detection techniques. For example, 4-nitrobenzenesulfonyl chloride, a related compound, was found to be effective in increasing detection responses for estrogens in liquid chromatography–mass spectrometry. This derivative proved advantageous for the quantitative analysis of estrogens in biological fluids, offering a practical approach in medical diagnostics and biochemical research (Higashi et al., 2006).

Role in Organic Synthesis

The compound and its derivatives have also been instrumental in organic synthesis. For instance, the synthesis of secondary amines from primary amines using 2-Nitrobenzenesulfonamides, which are closely related to this compound, demonstrates its utility in creating complex organic compounds. This process involves sulfonation and protection-deprotection strategies, highlighting the compound's role in facilitating intricate synthetic pathways (Kurosawa et al., 2003).

Pharmaceutical Intermediates

Moreover, derivatives of this compound have been applied in the synthesis of pharmaceutical intermediates. For instance, its reaction with other compounds led to the formation of intermediates used in the production of Clopidrogel, an antiplatelet drug. This illustrates its importance in the development and manufacturing of crucial medicinal compounds (Li et al., 2012).

Safety and Hazards

4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride is a hazardous compound. It can cause severe skin burns and eye damage. It is also harmful if swallowed .

Mechanism of Action

Target of Action

Benzenesulfonyl chloride compounds are generally known to react with amines, alcohols, and phenols .

Mode of Action

The compound likely interacts with its targets through a nucleophilic substitution reaction . In this process, the chloride ion is displaced by a nucleophile, such as an amine, alcohol, or phenol. This results in the formation of a new bond between the sulfur atom of the sulfonyl group and the nucleophile .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 4-Methoxy-2-methyl-3-nitrobenzenesulfonyl chloride. For instance, its reactivity might be affected by the pH of the environment, as this could influence the availability of nucleophiles for reaction .

properties

IUPAC Name

4-methoxy-2-methyl-3-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO5S/c1-5-7(16(9,13)14)4-3-6(15-2)8(5)10(11)12/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJUNPTLHMBQUNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])OC)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.